molecular formula C12H16N2O4S B7570686 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid

4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No. B7570686
M. Wt: 284.33 g/mol
InChI Key: HRNPMHLYZOYQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid, also known as MOCA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOCA is a thiazole-based compound that has been synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid is not fully understood, but it is thought to be related to its ability to bind to metal ions and form metal complexes. 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid has been found to have high affinity for copper ions, and it has been suggested that this interaction may play a role in its biological activity.
Biochemical and Physiological Effects:
4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid has been found to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid has also been found to have antioxidant activity and to be able to scavenge free radicals, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid in lab experiments is its ability to bind to metal ions and form metal complexes, which can be useful in a variety of applications. However, one limitation of using 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid research, including its potential use in the development of new cancer therapies, as well as its use in the development of new analytical tools and biosensors. Further studies are needed to fully understand the mechanism of action of 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid and to explore its potential applications in scientific research.

Synthesis Methods

4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with oxane-3-carboxylic acid followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid. Other methods for synthesizing 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid include the use of microwave-assisted synthesis and solid-phase synthesis.

Scientific Research Applications

4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a potential therapeutic agent for cancer and other diseases. 4-Methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid has also been studied for its potential use in the development of biosensors and other analytical tools.

properties

IUPAC Name

4-methyl-2-[(oxane-3-carbonylamino)methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-7-10(12(16)17)19-9(14-7)5-13-11(15)8-3-2-4-18-6-8/h8H,2-6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPMHLYZOYQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)C2CCCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.